molecular formula C7H4BrNS2 B1288300 4-Bromo-2-mercaptobenzothiazole CAS No. 1083181-41-2

4-Bromo-2-mercaptobenzothiazole

Cat. No.: B1288300
CAS No.: 1083181-41-2
M. Wt: 246.2 g/mol
InChI Key: CNIJVNGILLYJHJ-UHFFFAOYSA-N
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Description

4-Bromo-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the fourth position and a mercapto group at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

4-Bromo-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole, exhibits its biological activity by interacting with several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the activity of enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication . This inhibition disrupts the normal functioning of these enzymes, leading to the death of the bacteria.

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, while the inhibition of DNA gyrase affects the DNA replication process . These disruptions in the biochemical pathways lead to the bactericidal effect of the compound.

Result of Action

The primary result of the action of this compound is its antibacterial activity. By inhibiting crucial enzymes and disrupting biochemical pathways, it causes the death of bacteria . This makes it a potential candidate for the development of new antibacterial drugs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-mercaptobenzothiazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These interactions are typically inhibitory, affecting the enzyme’s activity and subsequently altering the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity . The compound’s ability to form stable complexes with metal ions also contributes to its inhibitory effects on enzymes that require metal cofactors for their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to toxic effects, including oxidative stress and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. It affects the metabolic flux by inhibiting enzymes involved in key metabolic processes, such as lipid metabolism and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. One common method is the reaction of 2-mercaptobenzothiazole with bromine in an organic solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine are used under controlled conditions to oxidize the mercapto group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercapto group.

Major Products Formed:

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiols or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-mercaptobenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of rubber chemicals, dyes, and other industrial products.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2-mercaptobenzothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Aminobenzothiazole: Contains an amino group instead of a mercapto group, resulting in different chemical behavior and applications.

Uniqueness of 4-Bromo-2-mercaptobenzothiazole: The presence of both a bromine atom and a mercapto group in this compound provides unique reactivity and versatility in chemical reactions. This combination allows for selective modifications and the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJVNGILLYJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600346
Record name 4-Bromo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-41-2
Record name 4-Bromo-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083181-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-benzothiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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